Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide
Brand Name: Vulcanchem
CAS No.: 133525-12-9
VCID: VC21178566
InChI: InChI=1S/C37H45N5O8/c1-6-20(3)33(40-30(43)14-15-31(44)45)36(48)41-34(21(4)7-2)37(49)42-35(47)28(17-23-19-38-27-11-9-8-10-26(23)27)39-24-12-13-25-22(5)16-32(46)50-29(25)18-24/h8-13,16,18-21,28,33-34,38-39H,6-7,14-15,17H2,1-5H3,(H,40,43)(H,41,48)(H,44,45)(H,42,47,49)/t20-,21-,28-,33-,34-/m0/s1
SMILES: CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O
Molecular Formula: C37H45N5O8
Molecular Weight: 687.8 g/mol

Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide

CAS No.: 133525-12-9

Cat. No.: VC21178566

Molecular Formula: C37H45N5O8

Molecular Weight: 687.8 g/mol

* For research use only. Not for human or veterinary use.

Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide - 133525-12-9

Specification

CAS No. 133525-12-9
Molecular Formula C37H45N5O8
Molecular Weight 687.8 g/mol
IUPAC Name 4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C37H45N5O8/c1-6-20(3)33(40-30(43)14-15-31(44)45)36(48)41-34(21(4)7-2)37(49)42-35(47)28(17-23-19-38-27-11-9-8-10-26(23)27)39-24-12-13-25-22(5)16-32(46)50-29(25)18-24/h8-13,16,18-21,28,33-34,38-39H,6-7,14-15,17H2,1-5H3,(H,40,43)(H,41,48)(H,44,45)(H,42,47,49)/t20-,21-,28-,33-,34-/m0/s1
Standard InChI Key IHOJNXHPVYGHSL-DFXXCKAUSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O
SMILES CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O
Canonical SMILES CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O

Introduction

Chemical Structure and Properties

Molecular Characteristics

Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide (CAS: 133525-12-9) is a synthetic peptide substrate characterized by a specific arrangement of amino acids conjugated to a fluorescent reporter group. The compound possesses the following properties:

PropertyValue
Molecular FormulaC37H45N5O8
Molecular Weight687.78 g/mol
CAS Number133525-12-9
IUPAC Name4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
SynonymsSuc-Ile-Ile-Trp-AMC, Suc-IIW-AMC

The structural composition of this compound integrates a peptide chain (Succinyl-Ile-Ile-Trp) with a methylcoumarinamide (AMC) moiety, creating a substrate that emits fluorescence upon enzymatic cleavage .

Biological Activity and Function

Mechanism of Action

Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide functions as a fluorogenic substrate for carboxypeptidase Y (CPY) . The mechanism involves:

  • Recognition of the peptide sequence (Succinyl-Ile-Ile-Trp) by the enzyme

  • Enzymatic hydrolysis of the amide bond between tryptophan and the methylcoumarinamide group

  • Release of the fluorescent 7-amino-4-methylcoumarin

  • Quantification of fluorescence intensity, which correlates directly with enzyme activity

This process enables real-time monitoring of enzymatic activity, making it valuable for kinetic studies and inhibitor screening.

Enzyme Specificity

Research indicates that Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide demonstrates specificity for carboxypeptidase Y. This specificity is determined by the unique peptide sequence, particularly the presence of isoleucine and tryptophan residues in strategic positions . The compound's structure allows it to fit precisely into the enzyme's active site, facilitating the cleavage reaction.

Applications in Research

Enzyme Activity Assays

The primary application of Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide is in fluorometric assays for measuring the activity of carboxypeptidase Y . Standard assay conditions typically include:

  • Buffer: 50 mM CHES (N-cyclohexyl-2-aminoethanesulfonic acid) at pH 10.0

  • Temperature: 60°C (can vary based on specific experimental requirements)

  • Substrate concentration: 100-200 μM

  • Excitation/emission wavelengths: 380 nm/460 nm

These conditions enable sensitive detection of enzyme activity, with fluorescence intensity directly proportional to the amount of substrate cleaved.

Bacterial Protease Activity Measurement

Beyond its role as a substrate for carboxypeptidase Y, Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide has been utilized in measuring bacterial protease activity . This application exploits the compound's ability to be cleaved by specific bacterial enzymes, releasing the fluorescent AMC group that can be quantitatively measured.

Cancer Cell LineIC50 (μM)
U87 Glioblastoma2.55
MCF-7 Breast Cancer3.79
A549 Lung Cancer4.88
Various other lines1.41-14.50

This data suggests potential therapeutic applications that warrant further exploration .

Comparative Analysis with Similar Compounds

Related Peptide-MCA Substrates

Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide belongs to a broader family of peptide-conjugated fluorogenic substrates. Comparing its properties with similar compounds provides insights into structure-activity relationships and specificity determinants:

CompoundMolecular Weight (g/mol)Target EnzymeKey Features
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide687.78Carboxypeptidase YContains Ile-Ile-Trp sequence
N-Succinyl-Leu-Tyr-7-amido-4-methylcoumarin551.6Various proteasesContains Leu-Tyr sequence
Succinyl-leucyl-leucyl-valyl-tyrosyl-methylcoumarinamide763.9ProteasomeContains Leu-Leu-Val-Tyr sequence
N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin459.5Various proteasesContains Ile-Ala sequence
N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin661.7Leucine aminopeptidaseContains Ala-Ala-Pro-Phe sequence

This comparison demonstrates how subtle variations in peptide sequence confer specificity for different target enzymes .

Enzyme Kinetic Parameters

While specific kinetic parameters for Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide with carboxypeptidase Y are not extensively documented, comparable studies with related peptide-MCA substrates provide reference values:

SubstrateEnzymekcat (s-1)Km (μM)kcat/Km (M-1 s-1)
Boc-Asp(OBzl)-Pro-Arg-NH-MecHuman α-thrombin1601115,000,000
Z-Glu-Gly-Arg-NH-MecBovine factor Xa1959320,000
Boc-Gln-Gly-Arg-NH-MecBovine factor XIIa5.814042,000
Boc-Gln-Ala-Arg-NH-MecBovine trypsin1206.020,000,000

These parameters illustrate the high catalytic efficiency achieved with optimized peptide-MCA substrates .

Synthesis and Production

Quality Control Parameters

For research-grade Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide, stringent quality control parameters typically include:

  • Purity: ≥98% as determined by HPLC

  • Identity confirmation: Mass spectrometry, NMR spectroscopy

  • Functional validation: Fluorescence response to target enzyme

Experimental Methods and Protocols

Standard Assay Procedure

A typical protocol for utilizing Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide in enzyme activity assays includes:

  • Preparation of substrate stock solution (typically 10 mM in DMSO)

  • Dilution to working concentration (100-200 μM) in appropriate buffer

  • Addition of enzyme sample (concentration dependent on specific application)

  • Incubation at optimal temperature (typically 37-60°C)

  • Continuous monitoring of fluorescence (excitation: 380 nm, emission: 460 nm)

  • Calculation of enzyme activity based on fluorescence increase over time

Multiplex Substrate Profiling Application

Beyond traditional single-substrate assays, Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide can be incorporated into multiplex substrate profiling methods. These approaches enable comprehensive characterization of enzyme specificity by simultaneously monitoring multiple substrates .

The methodology typically involves:

  • Preparation of substrate mixture containing multiple peptide-AMC compounds

  • Incubation with enzyme sample

  • Time-course sampling and analysis

  • Identification of cleaved substrates using LC-MS/MS

  • Generation of substrate specificity profiles

Future Research Directions

Emerging Applications

Future research involving Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide is likely to explore:

  • Development of high-throughput screening platforms for enzyme inhibitors

  • Application in diagnostic assays for enzyme-related disorders

  • Integration into biosensor technologies for real-time monitoring

  • Further investigation of potential anticancer properties

  • Structure-activity relationship studies to optimize specificity and sensitivity

Technological Integration

Advances in technology are creating new opportunities for applying fluorogenic substrates like Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide:

  • Microfluidic platforms for miniaturized enzyme assays

  • Point-of-care diagnostic devices

  • Automated high-throughput screening systems

  • Integration with giant magnetoresistive (GMR) sensor technology for enhanced sensitivity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator